molecular formula C14H18ClN7O5S B4535719 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B4535719
M. Wt: 431.9 g/mol
InChI Key: CCGGLNNJJQWKNN-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone is a complex organic compound that features a pyrazole ring substituted with chloro and nitro groups, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Chlorination and Nitration: The pyrazole ring is then chlorinated and nitrated using reagents such as chlorine gas and nitric acid, respectively.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with a suitable dihaloalkane.

    Sulfonylation: The piperazine ring is sulfonylated using a sulfonyl chloride reagent.

    Coupling Reaction: Finally, the pyrazole and piperazine rings are coupled together using a suitable linker, such as a propanone derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group on the pyrazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: As a probe to study the interactions of pyrazole-containing compounds with biological macromolecules.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act as an inhibitor or modulator of specific enzymes or receptors. The presence of the nitro and sulfonyl groups suggests potential interactions with nucleophilic sites in biological targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone: Lacks the nitro group, which may affect its reactivity and biological activity.

    3-(4-Nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone: Lacks the chloro group, which may influence its chemical properties and interactions.

Uniqueness

The combination of chloro and nitro groups on the pyrazole ring, along with the sulfonylated piperazine moiety, makes 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone unique. This unique structure may confer specific reactivity and biological activity that is not observed in similar compounds.

Properties

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN7O5S/c1-18-9-11(8-16-18)28(26,27)21-6-4-19(5-7-21)13(23)2-3-20-10-12(15)14(17-20)22(24)25/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGGLNNJJQWKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE

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